molecular formula C18H11ClN2O B3015861 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine CAS No. 65148-07-4

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine

Cat. No. B3015861
CAS RN: 65148-07-4
M. Wt: 306.75
InChI Key: DZCDERJEEHCRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08324222B2

Procedure details

Add 570 ml of phosphorus oxychloride to 57 g (200 mmol) of 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one. Stir the mixture under reflux for 3 h, then cool it and concentrate it under reduced pressure. Stir the residue with ice-water for 30 min and then admix it with dichloromethane. Wash the resulting organic phase three times with water, dry it over sodium sulphate and concentrate it under reduced pressure. 58 g (93.2% of theory) of the target product are obtained.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
570 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:15]3[C:14](=O)[NH:13][CH:12]=[N:11][C:10]=3[O:9][C:8]=2[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:25])=O>>[Cl:25][C:14]1[C:15]2[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[C:8]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[O:9][C:10]=2[N:11]=[CH:12][N:13]=1

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(OC=2N=CNC(C21)=O)C2=CC=CC=C2
Name
Quantity
570 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cool it
CONCENTRATION
Type
CONCENTRATION
Details
concentrate it under reduced pressure
STIRRING
Type
STIRRING
Details
Stir the residue with ice-water for 30 min
Duration
30 min
WASH
Type
WASH
Details
Wash the resulting organic phase three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry it over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate it under reduced pressure
CUSTOM
Type
CUSTOM
Details
58 g (93.2% of theory) of the target product are obtained

Outcomes

Product
Name
Type
Smiles
ClC=1C2=C(N=CN1)OC(=C2C2=CC=CC=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.